

Pharmacological properties of JAK05

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Compound of Interest

Compound Name: JAK05

Cat. No.: B15609930

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An in-depth analysis of the preclinical data available for **JAK05** reveals its potential as a therapeutic agent for gastric ulcers. This technical guide consolidates the existing data on its pharmacological properties, mechanism of action, and experimental validation, designed for professionals in pharmaceutical research and development.

Compound Overview

- Compound Name: (2S,3S,4S,5S,6S-2-(acetoxymethyl)-6-(4-chlorophenyl)-3-(pyridine-4-yl)5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl tetrahydro-2H-pyran 3,4,5-tryltriacetate (**JAK05**)
- Therapeutic Area: Digestive System Disorders, specifically Stomach Ulcer.[1]
- Development Status: Preclinical.[1]
- Proposed Mechanisms of Action: **JAK05** demonstrates anti-ulcer properties through a multi-faceted approach including H⁺/K⁺ ATPase blockage, inhibition of Helicobacter pylori, reduction of oxidative stress, and suppression of inflammation.[1]

Pharmacological Data

The pharmacological assessment of **JAK05** has been conducted using a combination of in silico, in vitro, and in vivo models.

In Silico & In Vitro Analysis

Computational docking studies were performed to assess the binding affinity of **JAK05** to its putative targets. These were complemented by in vitro assays to determine its antimicrobial

activity against H. pylori.[1]

Parameter	Result	Method
In Silico Binding Score	-8.51 to -21.38 (kcal/mol)	Molecular Docking
In Vitro Activity	Inhibits Helicobacter pylori	Not Specified
Target Affinity	High affinity for selected targets	Not Specified

In Vivo Efficacy & Biochemical Effects

In vivo studies on rat models of ethanol-induced gastric ulcers demonstrated significant therapeutic effects. A 40 mg/kg dose of **JAK05** was shown to promote ulcer healing, with efficacy comparable to the standard proton pump inhibitor, omeprazole.[1] The administration of **JAK05** also led to measurable changes in key biomarkers of oxidative stress and inflammation in stomach tissue.[1]

Biomarker	Effect of JAK05 Administration	Model System
Glutathione (GSH)	Increased	Rat Stomach Tissue
Glutathione-S-Transferase (GST)	Increased	Rat Stomach Tissue
Catalase (CAT)	Increased	Rat Stomach Tissue
Nitric Oxide (NO)	Decreased	Rat Stomach Tissue
Lipid Peroxides	Significantly Decreased	Rat Stomach Tissue

Experimental Protocols & Methodologies

The therapeutic potential of **JAK05** was evaluated using a sequential, multi-modal approach.

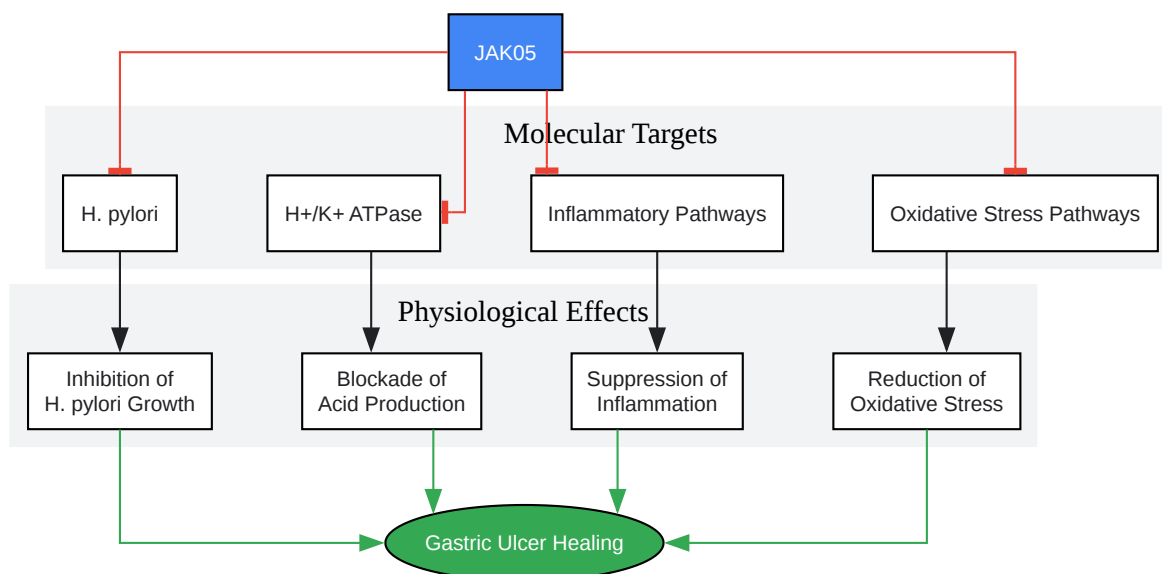
- In Silico Analysis: Molecular dynamics simulations were run for 100 ns to confirm the structural stability and stable binding affinity of **JAK05** when bound to H⁺/K⁺-ATPase.[1]

- In Vitro Assay: The inhibitory effect of **JAK05** on *Helicobacter pylori* was confirmed through in vitro testing.[1] The specific assay methodology was not detailed in the available literature.
- In Vivo Animal Model: An ethanol-induced gastric ulcer model in rats was used to confirm the anti-ulcer properties of **JAK05**. The compound was administered at a dose of 40 mg/kg. Efficacy was evaluated by assessing the protective effect on the gastric mucosa and modulation of acid secretion and fluid volume.[1]
- Biochemical and Histological Analysis: Following the in vivo study, stomach tissues were analyzed to quantify levels of oxidative stress markers.[1] Histopathological analysis was also performed to observe tissue structure and inflammatory markers, which were confirmed with immunohistochemistry and enzyme-linked immunosorbent assay (ELISA).[1]

Visualized Pathways and Workflows

Proposed Multi-Target Mechanism of Action

The following diagram illustrates the proposed convergent mechanisms through which **JAK05** exerts its anti-ulcer effects.

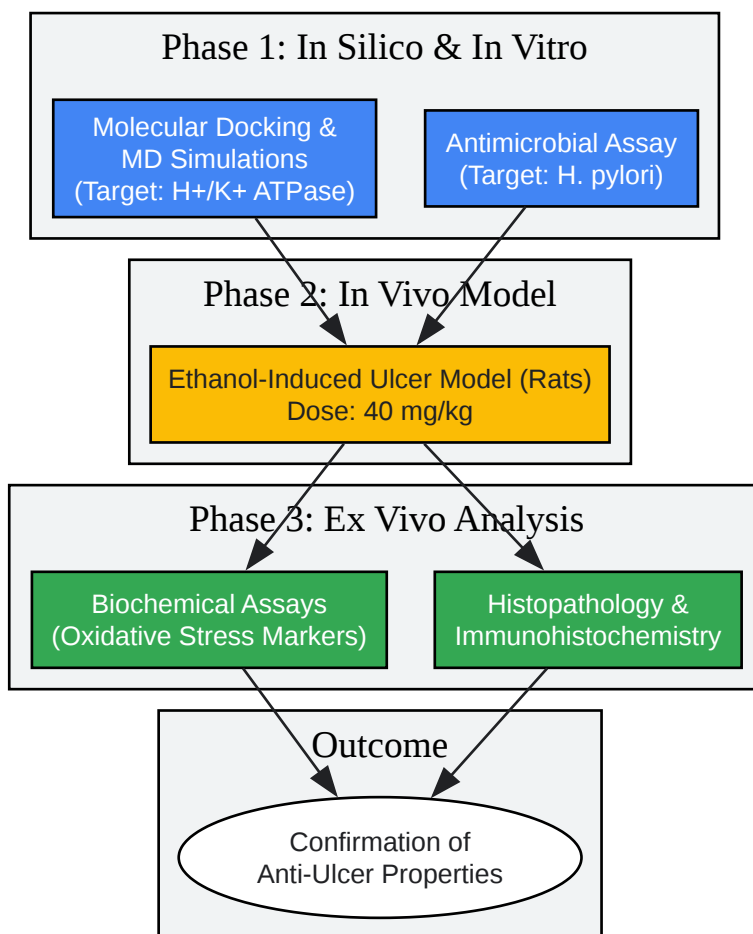


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Caption: Proposed multi-target mechanism of action for **JAK05**.

Preclinical Evaluation Workflow

The logical flow of the preclinical studies performed on **JAK05** is depicted below, moving from computational analysis to in vivo validation.



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Caption: Sequential workflow for the preclinical evaluation of **JAK05**.

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References

- 1. JAK05 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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